molecular formula C13H17NO3 B4615572 4-(2-methoxyethoxy)-N-prop-2-enylbenzamide

4-(2-methoxyethoxy)-N-prop-2-enylbenzamide

Cat. No.: B4615572
M. Wt: 235.28 g/mol
InChI Key: LTNCKIYJRJLDMZ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-N-prop-2-enylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 2-methoxyethoxy group and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethoxy)-N-prop-2-enylbenzamide typically involves multiple steps. One common method starts with the preparation of 3-(2-methoxyethoxy)propene, which is synthesized by reacting potassium hydroxide with dry 2-methoxyethanol and allyl bromide under controlled temperature conditions . The intermediate product is then subjected to further reactions, including bromination and esterification, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-N-prop-2-enylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

    Substitution: Sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Methoxyethoxy)-N-prop-2-enylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)-N-prop-2-enylbenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-8-14-13(15)11-4-6-12(7-5-11)17-10-9-16-2/h3-7H,1,8-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNCKIYJRJLDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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